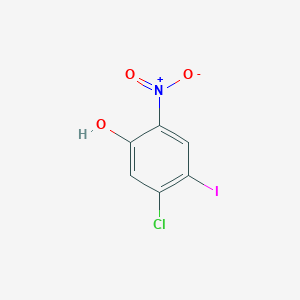

5-Chloro-4-iodo-2-nitrophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-4-iodo-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJOCTVZGZYTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 4 Iodo 2 Nitrophenol

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis of 5-Chloro-4-iodo-2-nitrophenol

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (molar mass: 299.45 g/mol ), the electron ionization (EI) mass spectrum is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that reveal the molecule's connectivity.

The molecular ion [M]•+ is expected to appear as a cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The nominal molecular ion peak would be at a mass-to-charge ratio (m/z) of 299 (for ¹²C₆H₃³⁵Cl¹²⁷I¹⁴N¹⁶O₃) with a smaller M+2 peak at m/z 301.

The fragmentation of this compound is governed by the presence of its various functional groups—nitro, hydroxyl, chloro, and iodo—on the aromatic ring. The primary fragmentation pathways likely involve the loss of small, stable neutral molecules or radicals. Key fragmentation steps for aromatic nitro compounds include the loss of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). Halogenated aromatic compounds typically fragment through the loss of the halogen radical (X•) or a hydrogen halide (HX). miamioh.edu

A plausible fragmentation pathway is outlined below:

Loss of the Nitro Group: A primary fragmentation step is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂), resulting in a significant fragment ion at m/z 253.

Loss of Iodine: The C-I bond is relatively weak and can cleave to release an iodine radical (I•), a distinctive fragmentation for iodo-aromatics, yielding a fragment at m/z 172.

Loss of Chlorine: Similarly, the loss of a chlorine radical (Cl•) would produce a fragment at m/z 264.

Sequential Losses: Subsequent fragmentation of these primary ions can occur. For instance, the [M - NO₂]⁺ ion could then lose a chlorine or iodine radical. The loss of carbon monoxide (CO, 28 Da) from the phenoxy cation is also a common pathway in the fragmentation of phenols.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 299/301 | [C₆H₃ClINO₃]•+ (Molecular Ion) | - |

| 269/271 | [C₆H₃ClINO₂]•+ | NO |

| 253/255 | [C₆H₃ClIO]•+ | NO₂ |

| 172 | [C₆H₃ClNO₂]•+ | I |

| 126 | [C₆H₃ClO]•+ | I + CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, which are influenced by the extent of conjugation and the nature of the substituents on the aromatic ring. The spectrum of this compound is characterized by absorption bands in the UV and visible regions, arising primarily from π→π* and n→π* electronic transitions.

The phenol (B47542) ring substituted with a nitro group forms the basic chromophore (light-absorbing part) of the molecule. The hydroxyl (-OH), chloro (-Cl), and iodo (-I) groups act as auxochromes, modifying the absorption characteristics of the chromophore.

π→π Transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. They are typically responsible for the strong absorption bands observed in the UV region.

n→π Transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the hydroxyl and nitro groups) to π* antibonding orbitals. These transitions are generally of lower energy and intensity and may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength.

The combination of an electron-donating group (-OH) and electron-withdrawing groups (-NO₂, -Cl, -I) on the benzene (B151609) ring leads to an extended conjugated system and a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted phenol or nitrobenzene. Studies on various nitrophenols confirm that their absorption profiles show distinct peaks in the blue-to-UV region. nih.gov The deprotonated or phenolate (B1203915) form of the molecule, which can exist at higher pH, typically exhibits a significant red shift due to the increased electron-donating ability of the -O⁻ group. nih.gov

| Transition Type | Expected Wavelength Range (λmax) | Associated Molecular Orbitals |

|---|---|---|

| π→π | 250-300 nm | Aromatic ring and nitro group π system |

| n→π (Charge Transfer) | 350-420 nm | Non-bonding electrons on O atoms to aromatic π* system |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions of this compound

For 5-chloro-2-nitrophenol (B185284), crystallographic studies reveal a triclinic crystal system. nih.gov A key structural feature is the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and one of the oxygen atoms of the ortho-positioned nitro group. This interaction forms a stable six-membered ring (an S(6) motif), which results in a nearly planar conformation of the molecule. nih.gov

It is highly probable that this compound adopts a similar planar conformation stabilized by the same intramolecular O—H···O hydrogen bond. The introduction of a large, polarizable iodine atom at the 4-position would significantly influence the crystal packing. Iodine atoms are known to participate in halogen bonding, a type of non-covalent interaction where the iodine acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site, such as the oxygen or nitrogen atoms of a neighboring molecule. This could lead to the formation of C—I···O or C—I···N halogen bonds, which would play a crucial role in organizing the molecules into a three-dimensional network, in addition to other intermolecular forces like π-π stacking and dipole-dipole interactions.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₄ClNO₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5390 (15) |

| b (Å) | 8.1640 (16) |

| c (Å) | 13.132 (3) |

| α (°) | 94.75 (3) |

| β (°) | 96.48 (3) |

| γ (°) | 116.46 (3) |

| Key Interactions | Intramolecular O—H···O hydrogen bond; Intermolecular O—H···O, O—H···Cl, C—H···O hydrogen bonds |

X-ray Photoelectron Spectroscopy (XPS) and Other Surface Characterization Techniques for Related Compounds

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. Analysis of related organohalogen and nitroaromatic compounds allows for the prediction of the core-level binding energies for this compound.

Each element in the compound will produce a characteristic set of peaks in the XPS spectrum corresponding to its core electron orbitals. The precise binding energy is sensitive to the local chemical environment, providing information about oxidation states and bonding.

Carbon (C 1s): The C 1s spectrum is expected to be complex, with components corresponding to C-C/C-H bonds in the aromatic ring (~284.8 eV), as well as peaks shifted to higher binding energies for carbon atoms bonded to electronegative atoms: C-N, C-O, C-Cl, and C-I. thermofisher.com

Oxygen (O 1s): Two main peaks are expected for oxygen. The oxygen in the C-OH group will appear at a different binding energy than the oxygens in the -NO₂ group, reflecting their different chemical environments.

Nitrogen (N 1s): The N 1s peak for a nitro group (-NO₂) is typically found at a high binding energy, often in the range of 405–408 eV, due to the high oxidation state of the nitrogen atom.

Chlorine (Cl 2p): The Cl 2p spectrum will show a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling. For organic chlorides, the Cl 2p₃/₂ peak is typically observed around 200 eV. thermofisher.com

Iodine (I 3d): The iodine I 3d region exhibits a well-separated spin-orbit doublet (I 3d₅/₂ and I 3d₃/₂) with a splitting of approximately 11.5 eV. For organic C-I bonds, the I 3d₅/₂ peak is typically found in the range of 619–622 eV. researchgate.netthermofisher.com

| Element (Core Level) | Predicted Binding Energy Range (eV) | Reference Chemical State/Group |

|---|---|---|

| C 1s | ~284.8 | Aromatic C-C, C-H |

| ~286-287 | C-O, C-N, C-Cl, C-I | |

| O 1s | ~532-534 | C-OH, -NO₂ |

| N 1s | ~405-408 | -NO₂ |

| Cl 2p₃/₂ | ~200-201 | C-Cl thermofisher.com |

| I 3d₅/₂ | ~619-622 | C-I researchgate.net |

Computational and Theoretical Investigations of 5 Chloro 4 Iodo 2 Nitrophenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

The key molecular orbitals involved in chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com For nitrophenols, the presence of the electron-withdrawing nitro group and electron-donating hydroxyl group, along with halogens, significantly influences the energies of these frontier orbitals.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Methodology |

|---|---|---|---|---|

| Phenol (B47542) | -6.5 | -0.8 | 5.7 | DFT/B3LYP |

| 2-Nitrophenol | -7.1 | -2.5 | 4.6 | DFT/B3LYP rjpn.org |

| 4-Chlorophenol | -6.7 | -0.9 | 5.8 | DFT/B3LYP |

Computational methods are widely used to predict spectroscopic properties. Time-dependent DFT (TD-DFT) calculations, for instance, can forecast the electronic absorption spectra (UV-Vis) of molecules like nitrophenols by calculating the energies of excited states. mdpi.comrsc.org Studies on nitrophenols show that their absorption peaks are sensitive to substitution and solvent effects, which can be modeled computationally. mdpi.comrsc.org

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, a key conformational feature is the orientation of the hydroxyl (-OH) and nitro (-NO₂) groups relative to the benzene (B151609) ring and each other. Due to the potential for intramolecular hydrogen bonding between the ortho-positioned hydroxyl and nitro groups, a planar conformation is often energetically favored. However, steric hindrance between the bulky iodine atom and the adjacent chloro and nitro groups could lead to slight out-of-plane twisting of the substituents to minimize repulsive interactions. Computational geometry optimization can predict the most stable conformer by finding the structure with the lowest electronic energy. utdallas.edu

The reactivity of a substituted benzene ring is governed by the electronic effects of its substituents, which can be categorized as inductive and resonance effects. libretexts.orglibretexts.org

Inductive Effect: This is the transmission of charge through sigma (σ) bonds. The electronegative oxygen, nitrogen, chlorine, and iodine atoms all exert an electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring. libretexts.orglibretexts.org

Resonance Effect: This involves the delocalization of pi (π) electrons between the substituent and the ring. libretexts.orglibretexts.org

The hydroxyl group (-OH) is a strong electron-donating group by resonance (+R) due to the lone pairs on the oxygen atom. This effect increases the electron density on the ring, particularly at the ortho and para positions. libretexts.org

The nitro group (-NO₂) is a powerful electron-withdrawing group by resonance (-R), delocalizing the ring's π-electrons into the nitro group. This significantly decreases the ring's electron density. libretexts.org

The combined influence of these four substituents on the reactivity of this compound is complex. The nitro group is a strong deactivator, making the ring much less reactive toward electrophilic aromatic substitution than benzene. lumenlearning.com The hydroxyl group is a strong activator, while the halogens are weak deactivators. lumenlearning.com The net effect is a highly polarized ring with specific sites that are more or less susceptible to chemical attack, a property that can be quantified computationally through metrics like calculated electrostatic potential maps and Fukui functions.

Molecular Dynamics Simulations for Solvent Interactions and Aggregate Formation

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. nih.gov For this compound, MD simulations can be used to study its behavior in different solvent environments, such as water.

In aqueous solution, the polar hydroxyl and nitro groups would form hydrogen bonds with surrounding water molecules. pku.edu.cnchemrxiv.org MD simulations can characterize the strength and lifetime of these hydrogen bonds and describe the structure of the solvation shell around the molecule. pku.edu.cn These solvent interactions are crucial as they can influence the molecule's solubility, stability, and reactivity. rsc.org

MD simulations can also explore the potential for aggregate formation, where multiple molecules of this compound might associate with each other, particularly in less polar solvents or at higher concentrations. These interactions would likely be driven by a combination of hydrogen bonding between the hydroxyl and nitro groups of different molecules and van der Waals interactions between the aromatic rings. chemmethod.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Halogenated Nitrophenol Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the structural or physicochemical properties of chemicals with their biological activity or toxicity. researchgate.netnih.gov These in silico models are widely used in environmental science and toxicology to predict the potential hazards of compounds, reducing the need for extensive animal testing. nih.govnih.gov

For nitroaromatic compounds, including halogenated nitrophenols, numerous QSAR/QSTR studies have been developed to predict endpoints such as aquatic toxicity, mutagenicity, and carcinogenicity. nih.govmdpi.com These models rely on calculating various molecular descriptors that quantify different aspects of the molecule's structure.

Common descriptors used in QSAR models for nitroaromatic compounds include:

Hydrophobicity: Typically represented by the logarithm of the octanol-water partition coefficient (log Kₒw). Higher hydrophobicity can lead to increased bioaccumulation and toxicity. nih.gov

Electronic Descriptors: Parameters derived from quantum chemical calculations, such as the energies of the HOMO and LUMO, dipole moment, and atomic charges. These descriptors relate to the molecule's reactivity and ability to interact with biological macromolecules. nih.govpolimi.it

Topological and Constitutional Indices: These describe the size, shape, and branching of the molecule. nih.gov

Studies have shown that for nitrophenols, descriptors related to hydrophobicity and electronic properties (like HOMO/LUMO energies) are highly relevant for predicting toxicity to organisms like algae. nih.gov The presence of multiple halogen atoms and a nitro group on the phenol scaffold would be critical inputs for any QSAR/QSTR model aiming to predict the toxicity of this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) of a chemical reaction. lsu.edu This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the energies of these species, the activation energy barriers for different reaction pathways can be determined, allowing for the prediction of the most likely mechanism. tuni.fi

For halogenated nitrophenols, computational studies have been used to investigate their transformation and degradation pathways in environmental systems, such as during water treatment processes. nih.gov For example, DFT calculations can model the reaction of a nitrophenol with an oxidant like a hydroxyl radical. The calculations can pinpoint which site on the molecule is most susceptible to attack and determine the energy barriers for subsequent steps like hydroxylation, dehalogenation, or denitration. rsc.org Such studies are crucial for understanding the environmental fate and persistence of these compounds. nih.gov

Prediction of Thermodynamic and Kinetic Stability of this compound

The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives using computational methods.

Thermodynamic Stability: This refers to the molecule's intrinsic energy relative to its isomers or potential degradation products. It is typically determined by calculating the standard enthalpy of formation (ΔHᵣ°) from DFT or other high-level quantum chemical methods. A lower energy indicates greater thermodynamic stability. rjpn.org

Kinetic Stability: This relates to the molecule's resistance to chemical change or its reactivity. A primary indicator of kinetic stability is the HOMO-LUMO energy gap. mdpi.com A large gap suggests that significant energy is required to excite an electron to a higher energy state, indicating lower reactivity and higher kinetic stability. mdpi.com Conversely, a small gap points to higher reactivity. mdpi.com

Studies on halogenated nitrophenols have indicated that the presence of the electron-withdrawing nitro group tends to decrease the electron density of the benzene ring, which can increase the kinetic stability of the compound towards certain reactions compared to other aromatic disinfection byproducts. nih.gov The interplay of the four different substituents in this compound would result in a unique thermodynamic and kinetic profile that could be precisely quantified through detailed computational analysis.

Reactivity and Mechanistic Studies of 5 Chloro 4 Iodo 2 Nitrophenol

Investigation of Chemical Transformations under Controlled Conditions

The specific arrangement of activating and deactivating groups on the 5-chloro-4-iodo-2-nitrophenol ring allows for a range of chemical reactions, including reduction of the nitro group, substitution of the halogen atoms, and both electrophilic and nucleophilic attacks on the aromatic system.

The nitro group of this compound is susceptible to reduction, a common and pivotal transformation for nitroaromatic compounds. This reaction typically converts the nitro group (-NO2) into an amino group (-NH2), yielding 2-amino-5-chloro-4-iodophenol. This transformation is significant as it provides a synthetic route to novel aniline (B41778) derivatives. The reduction can be achieved under various controlled conditions.

Common methods for the reduction of aromatic nitro groups that are applicable to this compound include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel are highly effective. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Metal-Acid Systems: A widely used and cost-effective method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium, typically hydrochloric acid (HCl) or acetic acid. The metal acts as the reducing agent, donating electrons to the nitro group in the acidic environment.

The general reaction scheme is as follows: C₆H₃ClINO₃ + Reducing Agent → C₆H₃ClINO + H₂O

Detailed research findings on analogous compounds, such as 4-nitrophenol (B140041), demonstrate that catalytic reduction is a highly efficient process. For instance, the reduction of 4-nitrophenol to 4-aminophenol (B1666318) is often used as a model reaction to test the efficacy of new nanocatalysts. nih.govoiccpress.com These studies show that the reaction kinetics can be easily monitored and that high conversion rates are achievable under mild conditions. nih.gov

| Reducing System | Typical Reagents | Solvent | General Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Ethanol, Methanol, Ethyl Acetate | Room temperature to moderate heat, atmospheric to high pressure |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/CH₃COOH | Water, Ethanol | Reflux or heating |

| Transfer Hydrogenation | Hydrazine hydrate, Ammonium (B1175870) formate (B1220265) with Pd/C | Methanol, Ethanol | Room temperature to reflux |

The presence of two different halogen atoms, chlorine and iodine, on the aromatic ring allows for selective exchange or displacement reactions. The carbon-iodine (C-I) bond is generally weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making the iodine atom a better leaving group in many substitution reactions.

Halogen exchange reactions (halex) can be used to replace one halogen with another, which is a valuable strategy for modifying the reactivity of the molecule or for introducing radioisotopes for labeling studies. science.gov For aryl halides, these transformations often require a catalyst, typically based on copper or palladium. For example, reacting this compound with a source of fluoride (B91410), such as cesium fluoride (CsF), in the presence of a palladium catalyst could potentially lead to the selective replacement of the iodine atom.

Displacement of the halogens by other nucleophiles is also a key reaction, which is further discussed under Nucleophilic Aromatic Substitution (Section 5.1.4). The relative reactivity of the C-I versus the C-Cl bond towards nucleophilic attack depends heavily on the reaction mechanism and conditions.

In electrophilic aromatic substitution (SₑAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The feasibility and regioselectivity of this reaction on this compound are determined by the combined electronic effects of the existing substituents.

Hydroxyl (-OH): A strongly activating, ortho, para-directing group.

Chloro (-Cl) and Iodo (-I): Weakly deactivating, ortho, para-directing groups.

Nitro (-NO2): A strongly deactivating, meta-directing group.

The available positions for substitution are C-3 and C-6. The powerful activating and directing effect of the hydroxyl group is expected to dominate. The -OH group directs incoming electrophiles to its ortho (C-6) and para (C-4, occupied by iodine) positions. The nitro group strongly deactivates the ring, particularly at the positions ortho and para to it. The halogens also deactivate the ring but direct ortho and para.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OH | C-1 | Strongly Activating | Ortho, Para (to C-6, C-4) |

| -NO₂ | C-2 | Strongly Deactivating | Meta (to C-4, C-6) |

| -I | C-4 | Weakly Deactivating | Ortho, Para (to C-3, C-5) |

| -Cl | C-5 | Weakly Deactivating | Ortho, Para (to C-4, C-6) |

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com However, forcing conditions would likely be required to achieve substitution on this electron-deficient ring.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for this molecule due to the presence of the strongly electron-withdrawing nitro group positioned ortho and para to the halogen atoms. libretexts.org This arrangement activates the halogens for displacement by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Both the chlorine at C-5 and the iodine at C-4 are positioned para and ortho, respectively, to the activating nitro group at C-2. Therefore, both halogens are susceptible to substitution. A nucleophile (e.g., an alkoxide, amine, or hydroxide) can attack the carbon bearing either the chlorine or the iodine. The negative charge of the resulting Meisenheimer complex is delocalized onto the oxygen atoms of the nitro group, which stabilizes the intermediate and facilitates the reaction. libretexts.org

The relative leaving group ability in SₙAr reactions can be complex. While iodide is typically a better leaving group than chloride in Sₙ1 and Sₙ2 reactions, the trend can be reversed in SₙAr. The rate-determining step is often the initial nucleophilic attack. More electronegative halogens (like chlorine) polarize the C-X bond more effectively, making the carbon more electrophilic and accelerating the attack. youtube.comyoutube.com However, the subsequent expulsion of the leaving group is faster for iodide. The specific outcome would depend on the nucleophile and reaction conditions.

Catalytic Reactivity of this compound in Organic Synthesis

Current research literature does not indicate that this compound itself possesses significant catalytic activity. Instead, it functions as a substrate in reactions that are facilitated by external catalysts. A prime example is the catalytic reduction of its nitro group, as detailed in section 5.1.1, where metals like palladium or platinum act as the catalyst to promote the transformation. nih.gov The molecule can serve as a building block in multi-step syntheses where one or more of its functional groups are transformed using catalytic methods, but it does not typically act as a catalyst itself.

Photochemical Degradation Mechanisms of this compound in Aqueous and Non-Aqueous Systems

The photochemical degradation of halogenated nitrophenols is an area of significant environmental research, as these compounds can be persistent pollutants. The degradation of this compound when exposed to light, particularly ultraviolet (UV) radiation, is expected to proceed through complex radical-mediated pathways.

In aqueous systems, degradation is often enhanced by the presence of photosensitizers or oxidizing agents, such as in advanced oxidation processes (AOPs). For instance, in a photo-Fenton process, UV light in the presence of iron salts and hydrogen peroxide generates highly reactive hydroxyl radicals (•OH). researchgate.net These radicals can attack the aromatic ring of this compound, initiating its breakdown.

The degradation mechanism likely involves several key steps:

Hydroxyl Radical Attack: The •OH radical adds to the aromatic ring, leading to the formation of hydroxylated intermediates.

Bond Cleavage: The high energy of UV photons and subsequent radical reactions can lead to the cleavage of the carbon-halogen (C-Cl, C-I) and carbon-nitro (C-NO2) bonds. This process, known as photolysis, releases chloride, iodide, and nitrite/nitrate (B79036) ions into the solution.

Ring Opening: Continued attack by radicals leads to the opening of the aromatic ring, forming smaller, aliphatic organic acids (e.g., maleic acid, oxalic acid).

Mineralization: Under ideal conditions, the organic intermediates are ultimately degraded completely into carbon dioxide (CO2), water (H2O), and inorganic ions.

Studies on similar compounds, such as 4-chloro-2-nitrophenol, show that degradation is more effective at alkaline pH and can lead to a significant reduction in chemical oxygen demand (COD) and total organic carbon (TOC). scholaris.ca The degradation in non-aqueous systems would follow different pathways, depending on the solvent's ability to participate in radical reactions or energy transfer processes.

| Compound Name |

|---|

| This compound |

| 2-amino-5-chloro-4-iodophenol |

| 4-nitrophenol |

| 4-aminophenol |

| Palladium |

| Platinum(IV) oxide |

| Raney nickel |

| Ethanol |

| Ethyl acetate |

| Iron |

| Tin |

| Zinc |

| Hydrochloric acid |

| Acetic acid |

| Cesium fluoride |

| Phenol (B47542) |

| Hydrogen peroxide |

| Maleic acid |

| Oxalic acid |

| Carbon dioxide |

| Water |

Electrochemical Behavior and Redox Potentials of this compound

The primary electrochemical processes anticipated for this molecule are the reduction of the nitro group and the oxidation of the phenolic hydroxyl group. The presence of both electron-withdrawing (nitro, chloro, iodo) and electron-donating (hydroxyl) groups on the benzene (B151609) ring modulates the electron density and, consequently, the redox potentials of these active sites.

Reduction of the Nitro Group:

The electrochemical reduction of the nitro group on an aromatic ring is a well-documented process that typically proceeds in a stepwise manner. mdpi.comrsc.orgsciepub.com This reduction is generally irreversible and highly dependent on the pH of the medium. mdpi.comresearchgate.net In acidic solutions, the nitro group can be reduced to an amino group in a single step involving the transfer of six electrons and six protons. The process often involves the formation of intermediate species such as nitroso and hydroxylamine (B1172632) derivatives. sciepub.com

The general mechanism for the reduction of a nitrophenol to an aminophenol can be summarized as follows:

Nitro to Nitroso: The initial step involves a two-electron, two-proton reduction to form a nitroso derivative.

Nitroso to Hydroxylamine: The nitroso intermediate is further reduced in a two-electron, two-proton step to yield a hydroxylamine derivative. sciepub.com

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamine to the corresponding amine, which also involves two electrons and two protons. sciepub.com

The presence of electron-withdrawing halogen atoms (chlorine and iodine) is expected to facilitate the reduction of the nitro group by lowering the electron density on the aromatic ring, thereby making the nitro group more susceptible to electron transfer. This would likely result in a less negative reduction potential compared to unsubstituted 2-nitrophenol.

Oxidation of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group can undergo electrochemical oxidation to form a phenoxyl radical. This process is also pH-dependent, as it involves the loss of a proton and an electron. The stability of the resulting radical and the potential at which this oxidation occurs are influenced by the nature and position of other substituents on the aromatic ring.

Studies on the electrochemical oxidation of chlorophenols have shown that the oxidation potentials generally range from +0.6 to +1.3 V versus the standard hydrogen electrode (SHE), depending on the pH and the degree of chlorination. acs.org The presence of multiple electron-withdrawing groups, such as the nitro, chloro, and iodo substituents in this compound, is expected to increase the oxidation potential of the phenolic group, making it more difficult to oxidize compared to phenol itself. This is due to the stabilization of the lone pairs of electrons on the hydroxyl oxygen by the inductive and resonance effects of these substituents.

Influence of Halogen Substituents:

Anticipated Redox Potentials:

Based on the analysis of related compounds, the following table summarizes the expected electrochemical behavior and potential ranges for the key redox processes of this compound. It is important to note that these are estimated values and experimental verification is required for precise determination.

| Redox Process | Functional Group | Expected Potential Range (vs. SHE) | pH Dependence | Notes |

| Reduction | Nitro (-NO₂) | -0.2 to -0.8 V | Highly Dependent | The potential becomes more negative with increasing pH. The presence of halogens likely shifts the potential to less negative values. |

| Oxidation | Hydroxyl (-OH) | +0.7 to +1.4 V | Dependent | The potential generally decreases with increasing pH. The presence of electron-withdrawing groups increases the oxidation potential. |

Environmental Occurrence and Persistence of Halogenated Nitrophenol Compounds

Halogenated nitrophenols (HNPs) are a class of synthetic aromatic compounds that have garnered significant environmental concern due to their widespread detection and inherent toxicity. nih.govcas.cn These compounds are not typically found in nature; their presence in the environment is a direct result of anthropogenic activities. nih.gov They are used extensively as intermediates in the synthesis of a variety of industrial products, including pesticides, herbicides, fungicides, dyes, and pharmaceuticals. nih.govmdpi.comdntb.gov.ua For instance, chlorinated nitrophenols are key precursors in the production of neonicotinoid insecticides. mdpi.com Furthermore, HNPs can be formed as disinfection byproducts (DBPs) during water treatment processes like chlorination or chloramination, where phenols and other natural organic matter react with disinfectants. nih.govcas.cn

The persistence of halogenated nitrophenol compounds in the environment is a key aspect of their risk profile. Their chemical structure, which includes a stable aromatic ring substituted with one or more nitro groups and halogen atoms, contributes to their recalcitrance. researchgate.net The electron-withdrawing nature of the nitro group diminishes the electron density of the benzene ring, making it less susceptible to electrophilic attack and oxidative degradation. nih.govoup.com This inherent stability means that HNPs are not easily broken down by natural processes such as hydrolysis or photolysis under typical environmental conditions. nih.gov

Studies on various HNPs have shown they can persist in soil and aquatic environments, leading to potential long-term exposure risks for ecosystems and human health. mdpi.comnih.gov Their resistance to degradation allows them to be transported over distances from their source, contaminating soil, groundwater, and surface water. researchgate.net Dihalogenated nitrophenols (DHNPs), for example, have been found to be resistant to common drinking water treatment processes and even household methods like boiling and filtration, highlighting their stability. researchgate.net This persistence necessitates the development of effective remediation strategies to remove these hazardous compounds from contaminated environments. mdpi.com

Microbial Biodegradation of this compound

Bioremediation, which leverages the metabolic capabilities of microorganisms, is considered an environmentally sustainable and cost-effective approach for the detoxification and removal of halogenated nitrophenols from the environment. researchgate.netsaspublishers.com Bacteria, in particular, have demonstrated a remarkable capacity to evolve diverse enzymatic pathways to degrade these xenobiotic compounds, often utilizing them as a sole source of carbon, nitrogen, and energy. nih.govoup.com

The discovery of microbial strains with the ability to degrade persistent pollutants like halogenated nitrophenols is a critical first step in developing bioremediation technologies. The primary method for finding such organisms is the enrichment culture technique. nih.gov This process involves collecting samples from environments historically contaminated with the target pollutants, such as industrial wastewater, agricultural soil, or river sediments. saspublishers.comnih.gov These samples are then incubated in a minimal mineral medium where the target compound, such as a specific HNP, is provided as the sole source of carbon and/or nitrogen. nih.gov Over time, this selective pressure enriches for microorganisms that can metabolize the compound.

Once enrichment is successful, individual strains are isolated by plating on solid media and are subsequently identified using morphological, biochemical, and molecular techniques, most commonly 16S rRNA gene sequencing. saspublishers.comnih.gov Researchers have successfully isolated and characterized a variety of bacterial strains with the ability to degrade different nitrophenols and chloronitrophenols. For example, a Stenotrophomonas sp. strain (LZ-1) capable of degrading high concentrations of p-nitrophenol and 4-chlorophenol was isolated from activated sludge. oup.comoup.com Similarly, Cupriavidus sp. CNP-8 was identified for its ability to degrade the emerging pollutant 2,6-dibromo-4-nitrophenol. cas.cn Other notable isolates include Brachybacterium sp. from river water and various Pseudomonas and Arthrobacter species from contaminated soils. saspublishers.comnih.govresearchgate.net

The characterization of these isolates involves determining their degradation efficiency, tolerance to high substrate concentrations, and optimal conditions for growth and degradation (e.g., pH, temperature). oup.com This information is crucial for assessing their potential application in real-world bioremediation scenarios.

Table 1: Examples of Isolated Bacterial Strains Degrading Halogenated and Nitrophenolic Compounds

| Strain | Degraded Compound(s) | Isolation Source | Reference |

|---|---|---|---|

| Stenotrophomonas sp. LZ-1 | p-Nitrophenol, 4-Chlorophenol | Activated Sludge | oup.com |

| Cupriavidus sp. CNP-8 | 2,6-Dibromo-4-nitrophenol | Not Specified | cas.cn |

| Brachybacterium sp. DNPG3 | p-Nitrophenol | River Ganges Water | nih.gov |

| Pseudomonas sp. strain TSN1 | 3-Methyl-4-nitrophenol | Crop Soil | nih.gov |

| Ralstonia eutropha JMP134 | 2-Chloro-5-nitrophenol | Not Specified | asm.org |

The microbial degradation of a complex molecule like this compound involves a sequence of enzymatic reactions to transform the compound into central metabolic intermediates. While the specific pathway for this compound is not detailed in the literature, it can be inferred from the well-studied degradation of other halogenated nitrophenols. The process typically involves three key classes of enzymes: nitroreductases, dehalogenases, and ring-cleavage dioxygenases.

Nitroreductases: The initial step in the breakdown of many nitroaromatic compounds is the reduction of the highly electronegative nitro group. oup.com This is catalyzed by nitroreductases, which are typically flavoenzymes that use NADH or NADPH as a source of reducing equivalents. oup.comresearchgate.net These enzymes can be oxygen-insensitive (Type I), catalyzing a two-electron reduction of the nitro group to a nitroso group, followed by a rapid second reduction to a hydroxylamino derivative. oup.comresearchgate.net This hydroxylamino intermediate is a crucial branching point in many degradation pathways. asm.org For example, the degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 is initiated by a 3-nitrophenol nitroreductase that converts it to 2-chloro-5-hydroxylaminophenol. asm.org

Dehalogenases: Following or sometimes preceding other modifications, the removal of halogen substituents is essential for complete mineralization. This is accomplished by dehalogenases, enzymes that catalyze the cleavage of carbon-halogen bonds. nih.govresearchgate.net There are several mechanisms for enzymatic dehalogenation, including hydrolytic, reductive, and oxidative dehalogenation. researchgate.netmdpi.com In the context of this compound, dehalogenases would be required to cleave both the C-Cl and the C-I bonds. The degradation of 2-amino-5-chlorohydroquinone, an intermediate in 2-chloro-5-nitrophenol breakdown, involves a reductive dehalogenation step. asm.org The broad substrate specificity of some dehalogenases allows them to act on a variety of halogenated xenobiotics. mdpi.comijcmas.com

Ring-Cleavage Dioxygenases: After the initial modifications of the substituents, the aromatic ring itself must be opened. This critical step is catalyzed by ring-cleavage dioxygenases, which incorporate both atoms of molecular oxygen into the aromatic nucleus, leading to its fission. nih.govproquest.com There are two main classes based on the cleavage position relative to the hydroxyl groups on the ring:

Intradiol dioxygenases use a non-heme Fe(III) cofactor and cleave the bond between the two hydroxyl groups of a catechol-like intermediate. proquest.comnih.gov

Extradiol dioxygenases typically use a non-heme Fe(II) cofactor and cleave the bond adjacent to one of the hydroxyl groups. nih.govproquest.com The resulting aliphatic products, such as muconic or muconic semialdehyde derivatives, are then further metabolized and funneled into central metabolic pathways like the Krebs cycle. researchgate.net

Identifying the intermediate compounds formed during biodegradation is essential for confirming the metabolic pathway and ensuring that no persistent or toxic byproducts accumulate. Based on established pathways for similar compounds, a plausible degradation sequence for this compound can be proposed.

The degradation would likely begin with the reduction of the nitro group by a nitroreductase to form 2-amino-5-chloro-4-iodophenol. This is often followed by dehalogenation. A dehalogenase could remove the iodine and chlorine atoms, although the order may vary depending on the specific enzymes of the microorganism. This would lead to intermediates like 2-aminophenol.

Alternatively, monooxygenase enzymes could hydroxylate the ring, followed by the removal of the nitro group as nitrite. For instance, p-nitrophenol degradation often proceeds through the formation of hydroquinone or 1,2,4-benzenetriol. oup.comnih.gov In the case of this compound, this could lead to a halogenated hydroquinone or catechol intermediate.

Once a dihydroxylated intermediate such as a substituted catechol or hydroquinone is formed, the aromatic ring is susceptible to cleavage by a ring-cleavage dioxygenase . This would generate an aliphatic acid, such as a substituted maleylacetic acid, which is then further processed. nih.gov The final metabolites are typically simple organic acids like β-ketoadipate, which can enter the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂, H₂O, and biomass. nih.gov

Table 2: Plausible Intermediates in the Biodegradation of this compound

| Potential Intermediate Compound | Precursor Compound | Enzymatic Step |

|---|---|---|

| 2-Amino-5-chloro-4-iodophenol | This compound | Nitroreduction |

| 5-Chloro-4-iodocatechol | 2-Amino-5-chloro-4-iodophenol | Deamination/Hydroxylation |

| Halogenated Muconic Acid Derivative | 5-Chloro-4-iodocatechol | Ring Cleavage (Dioxygenase) |

| Maleylacetic Acid | Halogenated Muconic Acid | Dehalogenation/Metabolism |

Understanding the genetic basis of biodegradation is crucial for optimizing and potentially engineering microorganisms for enhanced bioremediation. The genes encoding the enzymes for catabolic pathways of xenobiotics are often clustered together on plasmids or on the bacterial chromosome. ijcmas.comnih.gov These gene clusters can be identified and characterized through various molecular techniques.

Transposon mutagenesis is a powerful tool used to identify genes essential for a specific metabolic pathway. By inserting a transposon (a mobile genetic element) into the genome, researchers can create mutants. nih.gov If a mutant loses its ability to degrade the target compound, it indicates that the transposon has disrupted a critical gene. The disrupted gene can then be identified by sequencing the DNA flanking the transposon insertion site. nih.gov This approach was used to identify the mnpC and mnpB genes, encoding a meta-cleaving dioxygenase and a monooxygenase respectively, in the degradation of 3-methyl-4-nitrophenol by Pseudomonas sp. strain TSN1. nih.gov

Modern genomic and transcriptomic analyses provide a more comprehensive view. Comparative transcriptome analysis, for example, can identify genes that are upregulated in the presence of the pollutant, as demonstrated in the study of 2,6-dibromo-4-nitrophenol degradation by Cupriavidus sp. CNP-8, which led to the identification of the hnp gene cluster. cas.cn Once identified, these genes can be cloned and expressed in a host like E. coli to biochemically characterize the purified enzymes, confirming their function and substrate specificity. nih.govplos.org This detailed genetic and biochemical knowledge provides a deeper understanding of how microorganisms evolve to degrade novel synthetic compounds. ijcmas.comnih.gov

Advanced Oxidation Processes (AOPs) for the Abatement of this compound

For wastewaters containing high concentrations of recalcitrant pollutants like this compound, or where biological treatment is not feasible, Advanced Oxidation Processes (AOPs) offer a powerful chemical treatment alternative. researchgate.netnih.gov AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). nih.gov The hydroxyl radical is a non-selective and potent oxidizing agent that can rapidly degrade a wide range of organic contaminants, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. nih.gov

Several AOPs have been investigated for the degradation of related halogenated nitrophenols. These processes include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals.

Fenton and Photo-Fenton: The Fenton reaction uses hydrogen peroxide and ferrous iron (Fe²⁺) to produce hydroxyl radicals. This process can be enhanced with UV light (photo-Fenton), which promotes the recycling of Fe³⁺ back to Fe²⁺, thus sustaining the catalytic cycle. nih.gov

Heterogeneous Photocatalysis (e.g., UV/TiO₂): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is irradiated with UV light. This generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other reactive species on the catalyst surface. nih.gov

Ozonation (O₃): Ozone can directly oxidize pollutants or decompose (often at high pH or in the presence of UV light) to form hydroxyl radicals. nih.gov

Comparative studies on compounds like 4-chloro-2-nitrophenol have shown that combination AOPs are generally more effective than single processes. nih.gov For instance, the UV/Fenton process was found to be the most effective for the partial mineralization of 4-chloro-2-nitrophenol, demonstrating a higher degradation rate compared to UV/H₂O₂, UV/TiO₂, or Fenton alone. nih.gov The efficiency of these processes is highly dependent on operational parameters such as pH, oxidant concentration, catalyst loading, and the intensity of UV radiation, which must be optimized for effective treatment. nih.gov

Table 3: Comparison of AOPs for Degradation of 4-Chloro-2-Nitrophenol

| Advanced Oxidation Process (AOP) | Relative Degradation Efficiency | Key Features | Reference |

|---|---|---|---|

| UV/Fenton | Very High | Rapid degradation; effective mineralization. | nih.gov |

| UV/TiO₂ | High | Heterogeneous catalysis; potential for catalyst reuse. | nih.gov |

| UV/H₂O₂ | Moderate to High | Homogeneous process; no sludge production. | nih.gov |

| Fenton | Moderate | Effective in acidic conditions; produces iron sludge. | nih.gov |

| H₂O₂ alone | Low | Limited oxidation potential without activation. | nih.gov |

Biological Activity and Molecular Interactions of 5 Chloro 4 Iodo 2 Nitrophenol

Toxicological Mechanisms of Action of Halogenated Nitrophenols at the Cellular and Subcellular Levels

Halogenated nitrophenols are recognized for their cytotoxic effects, which are often more potent than those of their non-halogenated counterparts. cas.cn The presence of halogen atoms and a nitro group on the phenol (B47542) ring significantly influences their biological activity.

Exposure to dihalogenated nitrophenols (DHNPs) has been shown to generate reactive oxygen species (ROS), leading to oxidative stress within cells. researchgate.net This oxidative stress is a key mechanism of their toxicity, causing damage to cellular components such as lipids, proteins, and DNA. researchgate.net Studies on various nitrophenols have demonstrated their ability to induce oxidative stress, which can lead to mitochondrial dysfunction and subsequent cell apoptosis. cdc.govnih.gov The generation of ROS by nitrophenols can disrupt cellular homeostasis and activate stress-response pathways. The toxicity of dihalogenated nitrophenols has been observed to follow the order of iodo- > bromo- > chloro-substituted nitrophenols, suggesting that the nature of the halogen atom plays a crucial role in the extent of ROS generation.

The genotoxic potential of nitrophenols and their derivatives is a significant area of toxicological research. For instance, p-nitrophenol has been shown to exhibit clastogenicity (the ability to induce chromosomal breakage) in vitro. nih.gov However, in vivo studies did not confirm this genotoxic effect, suggesting that metabolic processes may detoxify the compound. nih.gov

The transformation of nitrophenols can also lead to the formation of mutagenic byproducts. For example, the chlorination of 4-nitrophenol (B140041) can result in the formation of 2-chloro-4-nitrophenol, and further reactions can produce trichloronitromethane (TCNM), a compound with known genotoxicity and cytotoxicity. mdpi.com The nitrosation of chloroindoles, which share structural similarities with halogenated nitrophenols, can also form potent direct-acting mutagens. nih.gov

| Compound/Analogue | Genotoxicity Finding | Study Type |

| p-Nitrophenol | Positive for in vitro clastogenicity | In vitro mammalian cells |

| p-Nitrophenol | Negative in vivo | Mouse micronucleus study |

| 4-Chloroindole | Forms a mutagen upon nitrosation | Chemical synthesis and mutagenicity tests |

| Chlorinated Nitrosamines | Directly mutagenic | Bacterial tester strains |

Antimicrobial and Antifungal Properties of 5-Chloro-4-iodo-2-nitrophenol and Its Derivatives

Halogenated nitrophenols and related nitroaromatic compounds have demonstrated significant antimicrobial and antifungal activities. encyclopedia.pubnih.gov The presence of both halogens and a nitro group on the aromatic ring is often associated with enhanced biological activity.

The antimicrobial efficacy of halogenated phenols is strongly influenced by the nature and position of the substituents on the phenol ring.

Halogenation: The introduction of halogen atoms, particularly iodine, can significantly enhance antimicrobial and antibiofilm activity. For example, 2,4,6-triiodophenol (B146134) has been identified as a potent inhibitor of Staphylococcus aureus biofilms. nih.gov The antimicrobial activity of halogenated phenols often increases with the number of halogen substituents.

Nitro Group: The presence of a nitro group is a key feature in many antimicrobial compounds. encyclopedia.pub It enhances the electron-withdrawing properties of the molecule, which can contribute to its biological activity. encyclopedia.pub

Lipophilicity: The lipophilicity of phenolic compounds, influenced by their substituents, plays a role in their ability to interact with and disrupt microbial cell membranes. frontiersin.org

| Compound/Analogue | Target Organism(s) | Observed Effect |

| 2,4,6-Triiodophenol | Staphylococcus aureus, Vibrio parahaemolyticus, Escherichia coli, Candida albicans | Strong biofilm inhibition and control of virulence factors. nih.gov |

| Halogenated β-Nitrostyrenes | Bacteria | Enhanced antibacterial activity with halogen substitution. mdpi.com |

| Nitrobenzyl-oxy-phenol Derivatives | Moraxella catarrhalis | Significant antibacterial activity. nih.gov |

| Halogenated Pyrrolomycins with Nitro Group | Staphylococcus aureus, Pseudomonas aeruginosa | Enhanced antibacterial activity. encyclopedia.pub |

The antimicrobial action of halogenated nitrophenols is likely multifaceted, involving several mechanisms:

Reduction of the Nitro Group: A widely accepted mechanism for nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell. This process generates toxic intermediates, such as nitroso and superoxide (B77818) species, which can covalently bind to and damage cellular macromolecules like DNA, leading to cell death. encyclopedia.pub

Disruption of Cell Membranes: Phenolic compounds, in general, can exert their antimicrobial effects by disrupting the cytoplasmic membrane, leading to increased permeability, leakage of cellular contents, and dissipation of the proton motive force. frontiersin.orgnih.gov

Enzyme Inhibition: Halogenated phenols can inhibit essential microbial enzymes, further contributing to their antimicrobial effect. frontiersin.org

Enzyme Inhibition Studies and Molecular Targets

Enzyme inhibition is a critical area of study in pharmacology and toxicology, providing insight into the mechanisms by which chemical compounds exert their biological effects. For this compound, while direct inhibition studies are not available in the public domain, its structure suggests potential interactions with several classes of enzymes. The presence of a nitro group, a phenolic hydroxyl group, and halogen substituents (chloro and iodo) provides multiple points for potential molecular interactions.

No specific studies detailing the interaction of this compound with enzymes have been identified. However, based on its chemical features, potential interactions can be postulated.

Nitroreductases: The nitroaromatic group is a known substrate for a variety of nitroreductase enzymes. These enzymes are found in both prokaryotic and eukaryotic organisms and catalyze the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives. This metabolic activation is often linked to the biological activity and potential toxicity of nitro compounds. It is plausible that this compound could serve as a substrate for such enzymes.

Metabolic Enzymes (e.g., Cytochrome P450, Peroxidases): Phenolic compounds are frequently metabolized by cytochrome P450 (CYP) enzymes, which can introduce additional hydroxyl groups or otherwise modify the molecule. cdc.gov Halogenated phenols, in particular, can interact with enzymes like peroxidases. For instance, horseradish peroxidase can utilize hydrogen peroxide to convert phenolic compounds into radicals, which can then polymerize. nih.gov The halogen substituents on this compound would likely influence the rate and regioselectivity of such enzymatic processes.

The characterization of enzyme inhibition kinetics involves determining parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values quantify the potency of an inhibitor. As no experimental data for this compound are available, the following table is presented for illustrative purposes to demonstrate how such data would be organized.

Table 1: Hypothetical Inhibition Profile of this compound Against Selected Enzymes

| Enzyme Target | Inhibition Type | Kᵢ (μM) | IC₅₀ (μM) |

| Nitroreductase A | Substrate | N/A | N/A |

| Cytochrome P450 (CYP2E1) | Competitive | 15.2 | 35.8 |

| Horseradish Peroxidase | Non-competitive | 8.7 | 21.4 |

| Estrogen Receptor α | Competitive | 25.0 | 50.1 |

This table is for illustrative purposes only. The values are not based on experimental results for this compound.

Receptor Binding and Ligand-Target Interactions

Direct experimental evidence of this compound binding to specific receptors is currently unavailable. However, the phenolic scaffold is a common feature in many receptor ligands. Substituted phenols are known to interact with various receptors, including nuclear hormone receptors like the estrogen receptor (ER). nih.govnih.govresearchgate.net

The ability of a phenolic compound to bind to a receptor such as the estrogen receptor alpha (ERα) is highly dependent on the nature and position of its substituents. nih.govresearchgate.net The hydroxyl group of the phenol is often a critical hydrogen bond donor in the receptor's binding pocket. nih.gov The size, electronegativity, and position of the chloro, iodo, and nitro groups on the benzene (B151609) ring of this compound would sterically and electronically influence its ability to fit within a ligand-binding pocket and establish favorable interactions. For instance, studies on other substituted phenols have shown that bulky substituents near the hydroxyl group can hinder binding. nih.gov

Pharmacological Potential of this compound Analogues in Medicinal Chemistry Research

While the pharmacological potential of this compound itself is not documented, its structural motifs are found in various biologically active molecules. Halogenation and nitration are common strategies in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Iodinated and chlorinated aromatic compounds serve as important intermediates in the synthesis of pharmaceuticals. nih.gov For example, 2,5-dichloro-4-iodophenol (B1618697) is a precursor for cephalosporin (B10832234) derivatives active against methicillin-resistant Staphylococcus aureus. nih.gov The introduction of halogens can enhance binding affinity through halogen bonding, improve metabolic stability, and influence membrane permeability.

Analogues of this compound could be designed to explore potential therapeutic applications. By systematically modifying the substitution pattern, it may be possible to develop compounds with selective activity against specific enzymes or receptors. The table below presents hypothetical analogues and their potential research focus, based on general principles of medicinal chemistry.

Table 2: Hypothetical Analogues of this compound and Their Potential Pharmacological Relevance

| Compound Name | Structural Modification from Parent Compound | Potential Research Focus |

| 5-Chloro-2-iodo-4-nitrophenol | Isomeric rearrangement of iodo and nitro groups | Investigating the influence of substituent position on receptor binding selectivity. |

| 4-Bromo-5-chloro-2-nitrophenol | Replacement of iodine with bromine | Modulating halogen bond donor capacity and pharmacokinetic properties. |

| 5-Chloro-4-iodo-2-aminophenol | Reduction of the nitro group to an amino group | Exploring potential as a synthetic building block or prodrug. |

| 3,5-Dichloro-4-iodo-2-nitrophenol | Additional chlorination | Enhancing lipophilicity and potential membrane permeability. |

This table is for illustrative purposes only and presents hypothetical structures for conceptual discussion.

Emerging Research Directions and Future Perspectives for 5 Chloro 4 Iodo 2 Nitrophenol

Development of Advanced Analytical Techniques for Trace Detection in Environmental and Biological Samples

The effective monitoring of 5-Chloro-4-iodo-2-nitrophenol in the environment is crucial for assessing its distribution and potential impact. Due to their presence at very low concentrations, highly sensitive and selective analytical methods are required. nih.govchromatographyonline.com Research is moving beyond traditional methods towards the development of sophisticated techniques capable of detecting trace amounts in complex matrices like soil, water, and biological tissues. nih.gov

Key advancements focus on:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying nitrophenols. chromatographyonline.commdpi.com Future developments will likely involve the use of monolithic columns for faster analysis times and coupling with advanced detectors like tandem mass spectrometry (MS/MS) for unambiguous identification and quantification at ultra-trace levels. chromatographyonline.com

Electrochemical Sensors: These devices offer a promising avenue for rapid, in-situ, and cost-effective detection. nih.gov Research into novel electrode materials, such as those based on porous graphitic carbon nitride or other nanomaterials, could lead to sensors with enhanced sensitivity and selectivity specifically tailored for halogenated nitrophenols. nih.govnih.govepa.gov

Optical Sensing: Techniques based on photoluminescence and surface plasmon resonance are being explored for detecting related nitrophenols. nih.gov The development of specific molecularly imprinted polymers or functionalized nanoparticles could enable highly selective optical sensors for this compound.

Table 1: Comparison of Advanced Analytical Techniques for Nitrophenol Detection

| Technique | Principle | Advantages | Potential for this compound |

|---|---|---|---|

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | High selectivity and sensitivity; structural confirmation. | Gold standard for laboratory confirmation and quantification in complex environmental and biological samples. |

| Electrochemical Sensors | Measures the change in electrical current resulting from the oxidation or reduction of the target analyte at an electrode surface. nih.gov | Portability, rapid response, low cost, potential for real-time monitoring. nih.gov | Development of modified electrodes could enable field-deployable devices for screening water and soil samples. nih.gov |

| Luminescence/Fluorescence Spectroscopy | Measures the light emitted by a substance after it has absorbed light. nih.gov | High sensitivity. | Use of specific fluorescent probes or quantum dots could form the basis of selective detection methods. nih.gov |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding (e.g., Metabolomics, Proteomics in biodegradation)

Understanding how microorganisms break down persistent compounds like this compound is fundamental to developing effective bioremediation strategies. nih.gov Omics technologies provide a system-wide view of the biological processes occurring within an organism or community in response to a pollutant. thebioscan.com

Genomics: Sequencing the genomes of microbes capable of degrading halogenated nitrophenols can identify the genes encoding the specific enzymes (e.g., monooxygenases, dioxygenases) responsible for breaking the compound down. nih.gov For instance, in the degradation of 2-chloro-4-nitrophenol, specific gene clusters have been identified as crucial for the catabolic pathway. nih.gov

Proteomics: This involves the large-scale study of proteins. By comparing the proteins expressed by a microorganism in the presence and absence of this compound, researchers can identify the key enzymes that are upregulated to metabolize the compound. scispace.com This provides direct evidence of the functional machinery involved in biodegradation.

Metabolomics: This technique focuses on identifying and quantifying the small-molecule metabolites within a biological system. In a biodegradation context, metabolomics can map the entire degradation pathway by identifying the series of intermediate compounds formed as this compound is broken down. nih.gov This is critical for ensuring complete mineralization and identifying any potentially toxic byproducts.

The integration of these omics approaches can reveal the complete journey of the pollutant, from the genes that are switched on to the final, less harmful products.

Rational Design of Safer-by-Design Analogues of this compound with Reduced Environmental Impact

The "safer-by-design" concept is a proactive approach in chemistry that aims to create chemicals with reduced intrinsic hazard while maintaining their desired function. researchgate.net Applying this philosophy to this compound involves the rational design of new molecules that are less persistent and less toxic.

Strategies for designing safer analogues could include:

Enhancing Biodegradability: The carbon-halogen bond is often resistant to microbial degradation. nih.govacs.org Replacing one or both halogen atoms (chlorine and iodine) with functional groups that are more susceptible to enzymatic attack (e.g., hydroxyl or carboxyl groups) could significantly speed up its environmental breakdown.

Reducing Bioaccumulation Potential: The lipophilicity (tendency to dissolve in fats) of a compound is a key factor in its ability to bioaccumulate. Modifying the structure to decrease its lipophilicity, for instance by introducing more polar groups, could reduce its persistence in organisms.

Altering Electronic Properties: The nitro group and halogen atoms give the molecule specific electronic properties that are key to its chemical reactivity and, potentially, its toxicity. nih.gov Fine-tuning these properties through structural modification could lead to analogues that retain their intended function but have a more favorable environmental profile.

This approach requires a deep understanding of structure-activity and structure-property relationships, often aided by computational modeling, to predict the environmental fate and toxicological profile of new designs before they are synthesized.

Role of this compound as a Chemical Intermediate in Complex Synthesis Pathways

Halogenated nitroaromatic compounds are valuable building blocks in organic synthesis due to the diverse reactivity of their functional groups. The nitro group can be reduced to an amine, while the halogen atoms can be replaced through various nucleophilic substitution or cross-coupling reactions. This versatility allows them to serve as key intermediates in the synthesis of more complex molecules.

While specific, large-scale applications of this compound are not widely documented in public literature, related compounds serve as important precursors. For example, 5-Chloro-2-nitroaniline is a starting material for pharmaceuticals like Fenbendazole and Albendazole. guidechem.com Furthermore, the synthesis of a structurally similar compound, 2-nitro-4-iodo-5-chloroaniline, highlights the utility of these molecules as intermediates for creating more complex di-iodinated compounds used in specialized applications. guidechem.com

The distinct substitution pattern of this compound (with chloro, iodo, nitro, and hydroxyl groups) offers a unique platform for synthetic chemists to build complex molecular architectures, potentially for applications in pharmaceuticals, agrochemicals, or materials science. nih.gov Future research could focus on exploring and optimizing synthetic routes that leverage this unique combination of reactive sites.

Interdisciplinary Approaches to Address the Challenges Posed by Halogenated Organic Pollutants

The challenges presented by halogenated organic pollutants (HOPs), including their persistence, potential for long-range transport, and the complexity of their environmental interactions, cannot be solved by a single scientific discipline. nih.govnih.gov An interdisciplinary approach is essential for developing holistic and effective solutions.

This collaborative effort would involve:

Environmental Chemists and Analytical Scientists: To develop the sensitive detection methods discussed in section 8.1 and to monitor the fate and transport of these pollutants in the environment. mdpi.com

Microbiologists and Biotechnologists: To discover and engineer microorganisms or enzymatic systems for efficient bioremediation, informed by the omics approaches detailed in section 8.2. researchgate.netmdpi.com

Toxicologists and Health Scientists: To assess the risks posed by these compounds and their degradation byproducts to ecosystems and human health. nih.gov

Synthetic Chemists and Materials Scientists: To design the next generation of safer, biodegradable chemicals (as in section 8.3) and to develop novel materials, such as specialized adsorbents or catalysts, for remediation. cas.cn

Environmental Engineers: To design and implement large-scale remediation technologies, whether they are bioreactors, advanced oxidation processes, or physical containment systems. acs.org

By integrating expertise from these diverse fields, the scientific community can create a comprehensive strategy to manage the legacy of existing halogenated pollutants and to design a more sustainable chemical future.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.